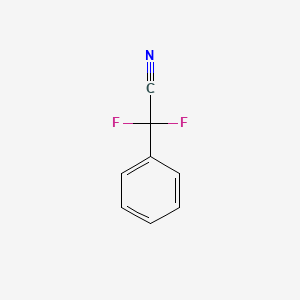

2,2-Difluoro-2-phenylacetonitrile

Description

Contextualization of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules has become a powerful strategy in modern chemical and materials science. wikipedia.org The C-F bond is one of the strongest in organic chemistry, imparting significant thermal and chemical stability to fluorinated compounds. wikipedia.org This stability is a key reason for their widespread use in various applications, from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers. wikipedia.orgacs.org

In medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, increase binding affinity, and improve bioavailability. nih.gov It is estimated that approximately 25% of all small-molecule drugs currently in clinical use contain at least one fluorine atom. nih.gov Beyond pharmaceuticals, fluorinated compounds are integral to the development of liquid crystals, surfactants, and reagents for organic synthesis. acs.orgnih.gov The unique properties of fluorine, including its high electronegativity and the specific nature of the C-F bond, continue to drive research into new fluorination methodologies and the synthesis of novel organofluorine compounds. wikipedia.orgnih.gov

Strategic Importance of Nitrile Functionalities in Advanced Organic Synthesis

The nitrile, or cyano, group (C≡N) is a versatile and highly valuable functional group in organic synthesis. ebsco.comnih.gov Its unique electronic structure, featuring a carbon-nitrogen triple bond, allows it to participate in a wide array of chemical transformations. ebsco.com Nitriles are considered important precursors for the synthesis of a variety of other functional groups, including carboxylic acids, amides, amines, and aldehydes, making them crucial intermediates in the construction of complex organic molecules. numberanalytics.comresearchgate.net

The reactivity of the nitrile group is multifaceted; it can act as a nucleophile through its nitrogen atom, an electrophile at the carbon center, and can coordinate to metals. nih.gov This versatility enables its participation in numerous named reactions and synthetic strategies, such as cycloadditions, C-H bond functionalizations, and radical cascade reactions. nih.gov Furthermore, aryl nitriles are prevalent in natural products, dyes, and agrochemicals, highlighting their broad significance. researchgate.net The ability to easily introduce and transform the nitrile group makes it a cornerstone of modern synthetic organic chemistry. ebsco.comnih.gov

Rationale for Dedicated Research on 2,2-Difluoro-2-phenylacetonitrile

The specific compound, this compound, represents a compelling subject for dedicated research due to the synergistic interplay of its constituent functional groups. The presence of two fluorine atoms on the benzylic carbon, alpha to the nitrile, is expected to significantly influence the molecule's reactivity and properties. The strong electron-withdrawing nature of the gem-difluoro group can activate the adjacent C-H bonds of the phenyl ring towards certain reactions and modulate the electrophilicity of the nitrile carbon.

Research into this compound allows for the exploration of novel synthetic methodologies and the creation of unique molecular scaffolds. For instance, the difluorinated benzylic position can serve as a handle for further functionalization, while the nitrile group provides a gateway to a diverse range of other chemical entities. The study of this compound contributes to a deeper understanding of the fundamental principles of organofluorine chemistry and the synthetic utility of polyfunctional molecules. The insights gained from investigating the synthesis and reactivity of this compound can pave the way for the development of new building blocks for medicinal chemistry, materials science, and agrochemical research.

Compound Properties and Identifiers

| Property | Value |

| Compound Name | This compound |

| Synonyms | Benzeneacetonitrile, α,α-difluoro-; Difluoro(phenyl)acetonitrile |

| CAS Number | 2002-72-4 |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRSVNNZHVTXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448306 | |

| Record name | 2,2-difluoro-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-72-4 | |

| Record name | 2,2-difluoro-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoro-2-phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Analysis of Chemical Reactivity and Transformations

Nitrile Functional Group Transformations

The nitrile group is a versatile functional handle, susceptible to a variety of chemical and enzymatic transformations. Its reactions in 2,2-Difluoro-2-phenylacetonitrile are influenced by the strong electron-withdrawing nature of the adjacent gem-difluoro group.

Enzymatic Hydrolysis by Nitrilases and Amidase Activity

The enzymatic conversion of nitriles to carboxylic acids or amides represents an environmentally benign alternative to chemical hydrolysis. This transformation typically proceeds via two main pathways involving nitrilases or a combination of nitrile hydratases and amidases. mdpi.com

Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia. nih.gov This process is of significant industrial interest for the synthesis of valuable carboxylic acids. nih.gov The nitrilase superfamily is broad, with enzymes that can hydrolyze a wide range of nitrile compounds. nih.gov While specific studies on the hydrolysis of this compound by nitrilases are not extensively documented, the activity of these enzymes on structurally related arylacetonitriles, such as phenylacetonitrile (B145931), is well-known. nih.gov

Alternatively, the hydrolysis can occur in a two-step process. First, a nitrile hydratase hydrates the nitrile to an amide. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the corresponding carboxylic acid and ammonia. wikipedia.org Amidases are also part of the nitrilase superfamily and are crucial in various metabolic pathways. wikipedia.orgnih.gov Research has shown that some amidases exhibit activity towards fluorinated substrates. For instance, the amidase from Geobacillus pallidus is known to hydrolyze fluoroacetamide, indicating that the presence of fluorine does not necessarily preclude enzymatic activity. nih.gov This suggests a potential pathway for the biotransformation of this compound, which would first be hydrated to 2,2-difluoro-2-phenylacetamide (B1583608) and then hydrolyzed by an amidase to 2,2-difluoro-2-phenylacetic acid.

The substrate specificity of these enzymes is highly variable. nih.gov Some nitrilases are highly specific, while others have a broad substrate range. nih.gov Therefore, the successful enzymatic hydrolysis of this compound would depend on identifying a specific nitrilase or amidase capable of accommodating the steric bulk and electronic effects of the gem-difluoro phenyl group.

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are characterized by a carbon-nitrogen double bond and are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The direct formation of a Schiff base from a nitrile like this compound and a primary amine is not a standard synthetic route. However, related C=N bonds, such as in oximes, can be formed from nitrile precursors. For example, a common reaction of benzyl (B1604629) cyanide, a structural analog of the target molecule, is its conversion to 2-hydroxyimino-2-phenylacetonitrile upon reaction with nitrous acid or its esters. orgsyn.org This product, an oxime, contains the C=N-OH functionality.

A hypothetical multi-step pathway to a ketimine (a type of Schiff base derived from a ketone) from this compound could be envisioned. This would first involve the conversion of the nitrile group into a ketone, for example, through a Grignard reaction followed by acidic workup. The resulting difluorinated ketone could then react with a primary amine to form the corresponding ketimine. This indirect route underscores the distinct reactivity of nitriles compared to carbonyl compounds in the context of Schiff base formation.

Fluorine-Directed Transformations

The two fluorine atoms at the benzylic position have a profound impact on the molecule's reactivity. The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage challenging. nih.gov However, the activation of these bonds can lead to valuable synthetic transformations.

Reductive Defluorination Studies

Reductive defluorination involves the cleavage of a C-F bond and its replacement with a C-H bond. This transformation is a key area of research, particularly for the degradation of persistent per- and polyfluoroalkyl substances (PFAS). nih.gov Various methods, including biochemical, photochemical, and mechanochemical approaches, have been explored for reductive defluorination. nih.gov

For benzylic fluorides, defluorination can occur, although the high strength of the C-F bond presents a significant barrier. nih.gov Studies on the reductive defluorination of perfluorinated compounds using aquated electrons, generated for example by UV photolysis of iodide, show that the process can be chain-length dependent and is often incomplete. acs.orgyoutube.com The reaction proceeds by breaking down the carbon-fluorine chain, releasing fluoride (B91410) ions into the solution. youtube.com

Microbial communities have also been shown to be capable of reductive defluorination under anaerobic conditions, expanding the potential for bioremediation strategies for fluorinated contaminants. nih.gov While complete mineralization is the ultimate goal, often a mixture of partially defluorinated intermediates is formed. nih.gov The specific application of these methods to this compound would require overcoming the stability of the benzylic C-F bonds, which are strengthened by the geminal fluorine atoms. nih.gov

Regioselective Fluorine Elimination Reactions

The selective removal of one or two fluorine atoms from a gem-difluoro group is a synthetically useful but challenging transformation. The ability to perform a regioselective elimination would provide access to monofluoroalkenes or non-fluorinated alkynes, respectively.

While direct elimination from a saturated center like in this compound is difficult, related transformations provide precedent. For example, the hydrodefluorination of geminal difluorocyclopropanes can be achieved using nickel(I) complexes as catalysts. rsc.org This reaction proceeds via a radical mechanism and results in the ring-opening and formation of monofluoroalkenes with high selectivity, demonstrating that selective cleavage of a single C-F bond from a CF2 group is possible. rsc.org

Another related process is β-fluoride elimination, which is commonly observed in the reactions of gem-difluoroalkenes and trifluoromethyl compounds. nih.gov Although this is an elimination from an adjacent carbon, it highlights the propensity of fluoride to act as a leaving group under certain conditions. The development of a method for the direct, regioselective elimination of one or two fluorine atoms from the benzylic position of this compound remains an area for further research.

C-F Bond Cleavage and Subsequent Functionalization

The selective activation of a C-F bond in a difluoromethylene group, followed by the formation of a new bond, is a powerful strategy for creating complex molecules. nih.govbaranlab.org This approach is particularly valuable as it allows for the desymmetrization of the CF2 group to generate stereogenic centers containing a single fluorine atom. nih.gov

Significant progress has been made in the catalytic, enantioselective activation of a single C-F bond. For instance, palladium-catalyzed reactions have been developed for the substitution of a fluorine atom at benzylic positions. nih.gov This "push-pull" strategy often employs a combination of a transition metal and a fluorophilic activator (like a Lewis acid) to facilitate the challenging C-F bond cleavage. nih.gov

The table below summarizes findings from a study on the palladium-catalyzed enantioselective benzylic C–F substitution of a difluoromethylarene, demonstrating the feasibility of such transformations.

| Entry | Nucleophile | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | Dimethyl Malonate | Substituted Malonate Ester | 96 | 96:4 |

| 2 | Dibenzyl Malonate | Substituted Malonate Ester | 95 | 96:4 |

| 3 | Malononitrile | Substituted Malononitrile | 97 | 95:5 |

The reaction showcases the substitution of one fluorine atom in a difluoromethylarene with various carbon nucleophiles using a palladium catalyst and a chiral ligand. nih.gov

These methods, which often operate under mild conditions, provide a pathway to functionalize otherwise inert C-F bonds. nih.govbohrium.com The application of such catalytic systems to this compound could enable the selective replacement of one fluorine atom with a variety of nucleophiles, opening up new avenues for the synthesis of novel fluorinated compounds.

Carbon-Carbon and Carbon-Heteroatom Bond Formations

The reactivity of this compound and its precursors is rich and varied, allowing for the construction of complex molecular architectures through stereoselective and regioselective reactions.

Stereoselective and Regioselective Cyclization Reactions

While specific cyclization reactions starting directly from this compound are not extensively documented, the principles of stereoselective and regioselective cyclizations can be applied to its derivatives or analogous structures. The presence of the electron-withdrawing difluoromethyl and nitrile groups activates the molecule for various transformations.

Intramolecular radical cyclization serves as a powerful tool for constructing cyclic fluorinated compounds. For instance, carbon radicals generated from precursors like allyl O-(trimethylsilyl)-α-bromo-α,α-difluoroacetals can cyclize onto an olefin in a regiospecific manner to form γ-lactols, which are then converted to α,α-difluoro-γ-lactones nih.gov. This strategy highlights a pathway where a difluoroacetyl radical equivalent undergoes cyclization. A similar approach could be envisioned for derivatives of this compound.

Furthermore, the Claisen rearrangement offers a method for achieving enantioselective synthesis of cyclic ketones with full substitution at the α-positions nih.gov. By using chiral organomagnesium reagents, it is possible to control the diastereoselectivity of the rearrangement, furnishing tetrasubstituted cyclic ketones nih.gov. The application of such methodologies to substrates bearing the difluorophenylacetonitrile moiety could open avenues to complex chiral cyclic structures.

Photocatalyzed [2+2] cycloadditions represent another strategy for forming four-membered rings with high regioselectivity and stereoselectivity. Using visible-light triplet sensitization, substituted cyclobutanes can be synthesized from various alkenes like cinnamates and chalcones rsc.org. The regioselectivity in these reactions is often controlled by π-π stacking interactions of the aromatic moieties rsc.org. It is plausible that this compound, with its phenyl group, could participate in such cycloadditions to yield highly functionalized cyclobutane (B1203170) derivatives.

| Reaction Type | Key Features | Potential Application to Difluoroacetonitrile (B1347018) Derivatives | Reference |

|---|---|---|---|

| Intramolecular Radical Cyclization | Regiospecific formation of γ-lactones from α,α-difluoroacetal radicals. | Synthesis of fluorinated lactones and related heterocycles. | nih.gov |

| Asymmetric Claisen Rearrangement | Enantioselective synthesis of α-quaternary cyclic ketones using chiral reagents. | Formation of complex chiral carbocycles. | nih.gov |

| Photochemical [2+2] Cycloaddition | Visible-light sensitized synthesis of substituted cyclobutanes with controlled regioselectivity. | Access to functionalized difluorinated cyclobutane rings. | rsc.orgnih.gov |

Ring-Opening Reactions of Difluorocyclopropane Derivatives

gem-Difluorocyclopropanes (F2CPs) are valuable synthetic intermediates due to their inherent ring strain and the electronic influence of the geminal fluorine atoms. These factors facilitate a variety of ring-opening transformations. The C–C bond distal to the CF2 group is typically weakened and elongated, making it the most susceptible to cleavage beilstein-journals.org.

The regioselectivity of the ring-opening can be controlled by the choice of reagents and reaction conditions. For example, thermal rearrangement of ethyl 3-(2,2-difluoro-3-phenylcyclopropyl)acrylates proceeds via the disruption of the bond opposite the CF2 group, leading to the formation of a 2,2-difluorohomoallyl cation intermediate beilstein-journals.org. This highlights that substituents on the cyclopropane (B1198618) ring play a crucial role in directing the bond cleavage by stabilizing the resulting carbocationic intermediates.

While many ring-opening reactions involve the cleavage of the distal bond, proximal bond cleavage can also occur. A novel reaction between gem-difluorocyclopropyl ketones and nitriles, promoted by trifluoromethanesulfonic acid (CF3SO3H), proceeds through proximal bond cleavage followed by cyclization to afford 2-fluoropyrroles.

Radical ring-opening polymerization of gem-difluorovinylcyclopropane has also been demonstrated as a route to fluoropolymers. This process mainly occurs through the cleavage of the C2–C3 bond of the cyclopropane ring beilstein-journals.org.

| Substrate Type | Reaction Condition | Observed Regioselectivity | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 3-(2,2-difluoro-3-phenylcyclopropyl)acrylate | Thermal | Distal bond cleavage | Difluorohomoallyl cation intermediate | beilstein-journals.org |

| gem-Difluorocyclopropyl ketone | CF3SO3H / Nitrile | Proximal bond cleavage | 2-Fluoropyrrole | |

| gem-Difluorovinylcyclopropane | Radical initiator | Primarily C2-C3 cleavage | Fluoropolymer | beilstein-journals.org |

Transformations of Difluoro(phenylsulfonyl)methyl Groups

The difluoro(phenylsulfonyl)methyl (PhSO2CF2) group is a highly versatile functional handle in organofluorine chemistry. It serves as a stable yet reactive precursor that can be transformed into various other difluorinated moieties, such as difluoromethyl (CF2H) and difluoromethylene (=CF2) groups cas.cn. This versatility stems from the ability of the phenylsulfonyl group to stabilize an adjacent carbanion and to act as a good leaving group.

Compounds containing the PhSO2CF2 group can participate in nucleophilic, electrophilic, and radical reactions cas.cn. For instance, photoredox catalysis can be used to generate a fluoroalkyl radical from a (phenylsulfonyl)difluoromethyl sulfonium (B1226848) salt, which can then be used for the functionalization of unsaturated compounds like alkenes nih.gov. This method allows for the difunctionalization of alkenes and even three- or four-component reactions to access a wide array of linear and cyclic difluoroalkylated products nih.gov.

Furthermore, the PhSO2CF2H reagent can be used in copper-catalyzed three-component reactions involving alkenes and thiols to achieve difluoroalkylation-thiolation, demonstrating the utility of sulfone-based reagents in complex bond-forming cascades cas.cn. The phenylsulfonyl group can be removed under reductive conditions, for example, using magnesium metal cas.cn.

| Reaction Type | Reagent/Catalyst System | Transformation | Reference |

|---|---|---|---|

| Radical Alkene Functionalization | (Phenylsulfonyl)difluoromethyl sulfonium salt / Photocatalyst | Addition of PhSO2CF2 radical to alkenes | nih.gov |

| Nucleophilic Difluoromethylation | PhSO2CF2H / Base (e.g., N(TMS)3/Me4NF) | Addition to aldehydes | cas.cn |

| Electrophilic Difluoromethylation | S-[(Phenylsulfonyl)difluoromethyl]sulfonium salt | Reaction with C-nucleophiles (e.g., β-ketoesters) | cas.cn |

| Difluoroalkylation-Thiolation | PhSO2CF2H / Thiol / Cu-catalyst / Photocatalyst | Three-component reaction with alkenes | cas.cn |

| Desulfonylation | Mg / Acid | Removal of the phenylsulfonyl group to give CF2H | cas.cn |

Radical and Photochemical Reactions

Light-induced reactions provide mild and efficient pathways for the synthesis and transformation of fluorinated compounds, often offering unique selectivity compared to thermal methods.

Photo-Catalyzed Fluorination of Benzylic Systems

Direct C-H fluorination is a highly desirable transformation, and photochemical methods have emerged as powerful tools to achieve this under mild conditions nih.gov. Transition-metal-free photochemical C-H fluorination often proceeds via a radical mechanism and can provide complementary selectivity to metal-catalyzed approaches nih.govbeilstein-journals.org. Small-molecule photosensitizers can be used to activate substrates or fluorinating reagents, making these reactions cost-effective and scalable nih.gov.

Aryl alkyl ketones can be efficiently fluorinated at the benzylic position under UV-A irradiation using a fluorinating agent like Selectfluor, even without an external catalyst chemrxiv.org. In these cases, the substrate itself can act as both a hydrogen atom transfer (HAT) donor and a photo-HAT acceptor chemrxiv.org. The selectivity for mono- versus difluorination can often be controlled by adjusting the amount of the fluorinating reagent chemrxiv.org.

Photoredox catalysis using acridinium (B8443388) catalysts under visible light provides another general approach for the synthesis of alkyl sulfonyl fluorides from organoboron substrates, demonstrating the mild activation possible with light nih.gov. These methods are compatible with a broad range of functional groups, making them suitable for late-stage functionalization of complex molecules nih.gov. Although the direct synthesis of this compound via photocatalytic fluorination of phenylacetonitrile is not explicitly detailed, the existing methodologies for benzylic fluorination are highly suggestive of its feasibility.

Photochromism and Photochemical Rearrangements

Photochromism is a phenomenon where a chemical species undergoes a reversible transformation between two forms (isomers) upon exposure to electromagnetic radiation, with each form possessing a different absorption spectrum. This process often involves pericyclic reactions, cis-trans isomerizations, or intramolecular group transfers.

While specific studies on the photochromism of this compound are scarce, the general principles can be considered. The presence of a chromophore (the phenyl group) allows the molecule to absorb light, which could trigger a photochemical reaction. Fluorinated compounds, such as certain indolylfulgides, are known to exhibit photochromic behavior, and the fluorine atoms can significantly influence the stability and switching properties of the molecule.

Photochemical rearrangements, such as the photo-Fries rearrangement, are also possible for aromatic compounds. For example, irradiation of certain N-phenylacetyl derivatives can lead to cleavage and recombination, forming new C-C bonds. This type of rearrangement proceeds via a mechanism that can involve radical intermediates and the formation of a ketene.

Light-driven [2+2] cycloadditions are a prominent class of photochemical reactions used to construct four-membered rings libretexts.org. These reactions can be intermolecular or intramolecular and are often highly stereospecific. The reaction proceeds through the photoexcitation of one of the alkene partners to an excited state, which then reacts with the ground-state partner libretexts.org. The regioselectivity of such reactions, particularly hetero-intermolecular cycloadditions, can be challenging to control but has been achieved using quantum dots as photocatalysts and self-assembly scaffolds nih.gov. Given its structure, this compound could potentially act as a reaction partner in such photochemical cycloadditions.

Mechanofluorochromic Properties in Fluorinated Boron Complexes

Mechanofluorochromism is a phenomenon where materials change their fluorescence color in response to mechanical stimuli. While the study of mechanofluorochromic boron complexes is an active area of research, no specific studies detailing the synthesis or properties of boron complexes derived from this compound could be identified. Research into boron-containing complexes often focuses on their role in catalysis and materials science, including promoting C-H alkylation of alcohols through photoredox and hydrogen atom transfer catalysis. cymitquimica.com However, the specific application of this compound as a ligand in mechanofluorochromic boron complexes has not been reported.

Oxidative and Reductive Processes

Oxidative Dehydrogenation Mechanisms

Oxidative dehydrogenation is a chemical reaction that involves the removal of hydrogen from a molecule to form a more unsaturated compound, typically using an oxidizing agent. While the oxidative dehydrogenation of amines and other nitriles is a well-documented process, specific mechanisms and experimental data for this compound are not described in the available literature. thieme-connect.comrsc.org General methods for the oxidative dehydrogenation of primary amines to nitriles often employ transition metal catalysts and can proceed under various conditions, including aerobic and electrochemical methods. rsc.orgacs.org However, the application of these methods to this compound and the specific influence of the gem-difluoro group on the phenylacetonitrile core in such reactions have not been investigated.

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for exploring the mechanistic landscape of chemical reactions at the molecular level. For fluorinated compounds like 2,2-Difluoro-2-phenylacetonitrile, theoretical studies can predict reaction feasibility, elucidate complex pathways, and explain the influence of substituents and solvent environments.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating organic reaction mechanisms. By calculating the electronic structure of molecules, DFT can determine the geometries of reactants, intermediates, and transition states along a proposed reaction coordinate.

Researchers commonly employ functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p) or Def2TZVP to model reaction pathways. nih.govnih.gov These calculations provide crucial energetic information, including activation barriers and reaction enthalpies, which help to identify the rate-determining steps and the most plausible mechanistic routes. For instance, in studies of related molecules, DFT has been used to compare stepwise versus concerted reaction pathways, such as in 1,3-dipolar cycloadditions. nih.gov The theory can also be applied to explore radical-mediated processes or pathways involving complex intermediates. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers deeper insight into charge distribution and key stabilizing intramolecular interactions, such as hyperconjugation, which can be significant in fluorinated systems. nih.gov

Table 1: Representative DFT Functionals and Basis Sets in Mechanistic Studies

| Functional | Basis Set | Application Example | Reference |

|---|---|---|---|

| B3LYP | 6-311G(d,p) | Calculation of molecular structure and intramolecular charge transfer. | nih.gov |

| B3LYP | TZVP | Investigation of polycyclic aromatic hydrocarbon growth pathways. | nih.gov |

| M06-2X | Def2TZVP | Elucidation of cycloaddition reaction mechanisms, including stereoselectivity. | nih.gov |

This table showcases common computational methods used in studies of related organic molecules to investigate reaction mechanisms.

The solvent environment can profoundly influence reaction rates and selectivity. Computational models are essential for understanding these effects. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a widely used method to simulate the presence of a solvent. This approach treats the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties and reaction energetics in solution.

For example, theoretical studies on the photochemistry of related nitro-aromatic compounds in acetonitrile (B52724) solution have demonstrated that solvent can alter electronic configurations and the efficiency of processes like intersystem crossing. rsc.org By comparing gas-phase calculations with those incorporating a solvent model like IEFPCM, researchers can isolate and quantify the solvent's contribution to the stability of charged intermediates or polar transition states, which are often key features in the reactions of nitriles.

Experimental Mechanistic Elucidation

While computational studies provide theoretical frameworks, experimental techniques are indispensable for validating proposed mechanisms and identifying transient species that exist only during the course of a reaction.

Monitoring the progress of a reaction in real-time is crucial for mechanistic understanding. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are routinely used to track the consumption of starting materials and the formation of products and intermediates. In the context of synthesizing fluorinated molecules, ¹⁹F NMR is a particularly powerful tool for observing the transformation of fluorine-containing species. These analyses provide kinetic data that can be used to support or refute a proposed mechanism and help optimize reaction conditions for yield and selectivity.

The direct detection and characterization of short-lived reactive intermediates provide the most compelling evidence for a given reaction mechanism. While often challenging, various strategies can be employed. In reactions involving related phenylacetonitrile (B145931) structures, carbanions generated by deprotonation of the α-carbon are key nucleophilic intermediates in many carbon-carbon bond-forming reactions. In other contexts, radical species, detected by techniques like electron paramagnetic resonance (EPR) spectroscopy, or intermediates like oxaziridines in photochemical rearrangements, have been proposed. rsc.org The formation of difluorocarbene is a known method for introducing gem-difluoro groups, and its cycloaddition with appropriate substrates can lead to difluorinated heterocyclic intermediates. rsc.org

Table 2: Examples of Proposed Reactive Intermediates in Related Reactions

| Intermediate Type | Precursor/Reaction | Method of Identification/Postulation | Reference(s) |

|---|---|---|---|

| Carbanion | Phenylacetonitrile + Base | Reactivity in alkylation/acylation reactions. | |

| o-Quinone Methides | 2-(1-Tosylalkyl)phenols | Trapping experiments. | |

| Radical Anions | Diphenylpropionitrile + LiAlH₄ | Postulated from C-CN bond cleavage. | researchgate.net |

| Difluorocarbene | TMSCF₃ / NaI | Trapping with enaminones. | rsc.org |

This table illustrates types of reactive intermediates that have been identified or proposed in mechanistic studies of structurally similar compounds.

Based on computational and experimental evidence, detailed step-by-step reaction mechanisms can be proposed. These mechanisms often involve fundamental steps such as nucleophilic attack, elimination, radical processes, or pericyclic reactions.

For reactions involving phenylacetonitriles, mechanisms can include:

Nucleophilic Substitution: A classic pathway where a cyanide group displaces a leaving group on a benzylic carbon.

Single Electron Transfer (S.E.T.): In some reductions, an initial single electron transfer from the reagent to the nitrile can induce fragmentation, such as C-CN bond cleavage. researchgate.net

Radical Pathways: Reactions initiated by radical species can lead to the formation of polycyclic aromatic systems. nih.gov

Catalytic Cycles: Many transition-metal-catalyzed reactions proceed via a catalytic cycle involving steps like oxidative addition, migratory insertion, and reductive elimination.

Cyclization Cascades: The Fischer indole (B1671886) synthesis, for example, proceeds through a complex cascade involving the formation of a phenylhydrazone intermediate followed by a nih.govnih.gov-sigmatropic rearrangement. slideshare.net

The presence of the two fluorine atoms in this compound significantly influences its reactivity compared to the non-fluorinated parent compound. These electronegative atoms stabilize anionic charge on the adjacent carbon through induction, potentially facilitating the formation of intermediates and influencing the regioselectivity and stereoselectivity of reactions.

Kinetic and Thermodynamic Aspects

The kinetic and thermodynamic parameters of a reaction are crucial for understanding its feasibility, rate, and the underlying mechanistic pathway. For transformations involving this compound, these aspects would be governed by the electronic and steric effects of the difluoro and cyano groups attached to the benzylic carbon.

Determination of Rate-Determining Steps and Transition States

In the context of the synthesis of this compound, which could hypothetically proceed via the fluorination of phenylacetonitrile, the nature of the fluorinating agent and the reaction conditions would significantly influence the RDS. For instance, a stepwise mechanism involving the formation of a carbanion intermediate followed by sequential fluorination would likely have the deprotonation or the first fluorination step as the rate-limiting event. The stability of the transition state for this step would be influenced by factors such as the strength of the base used and the electrophilicity of the fluorine source.

Computational chemistry, particularly density functional theory (DFT) calculations, serves as a powerful tool for mapping the potential energy surface of a reaction. Such calculations can identify transition state structures, which represent the highest energy point along the reaction coordinate for an elementary step. For a hypothetical reaction, the transition state for the fluorination of a phenylacetonitrile-derived carbanion would involve the partial formation of a C-F bond and the partial breaking of a bond within the fluorinating agent. The geometry and energy of this transition state would be critical in determining the reaction's activation energy and, consequently, its rate.

Analysis of Equilibrium and Energy Profiles of Transformations

For the transformation of phenylacetonitrile to this compound, the reaction is expected to be exothermic, driven by the formation of two strong C-F bonds. An energy profile for a plausible mechanism would show the relative energies of the starting materials, any anionic intermediates, the transition states for each fluorination step, and the final product. Each step in the reaction mechanism will have its own activation energy, with the highest activation barrier corresponding to the rate-determining step. mdpi.com

The equilibrium of the transformation is dictated by the relative thermodynamic stabilities of the reactants and products. Given the high stability associated with fluorinated organic compounds, the equilibrium for the fluorination of phenylacetonitrile would be expected to lie far to the side of the difluorinated product under appropriate conditions.

Interactive Data Table: Hypothetical Thermodynamic Parameters for the Fluorination of Phenylacetonitrile

| Parameter | Value (Theoretical Estimate) | Description |

| ΔH° (Enthalpy of Reaction) | < 0 (Exothermic) | The formation of stable C-F bonds releases energy. |

| ΔS° (Entropy of Reaction) | ~ 0 | Little change in the number of molecules or overall disorder is expected. |

| ΔG° (Gibbs Free Energy) | < 0 (Spontaneous) | The reaction is expected to be product-favored at standard conditions. |

Note: The values in the table are qualitative estimates based on general chemical principles and are not derived from specific experimental or computational studies on this compound.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Strategic Building Blocks for Complex Molecule Synthesis

The difluorophenylacetonitrile scaffold is a versatile precursor in organic synthesis. The presence of the nitrile group and the activated difluoromethylene carbon allows for a variety of chemical transformations, making it a strategic component for constructing complex molecules.

2,2-Difluoro-2-phenylacetonitrile is a key starting material for the synthesis of various fluorinated heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. For instance, synthetic methods have been developed to construct 2,2-difluoro-2,3-dihydrofurans from enaminones and a difluorocarbene source. rsc.org These dihydrofurans are themselves versatile intermediates that can be transformed into other valuable compounds. rsc.org This methodology highlights a pathway for creating five-membered oxygen-containing heterocycles. rsc.org

Furthermore, the principles of using difluorinated building blocks extend to sulfur-containing heterocycles. Cycloaddition reactions involving fluorinated thioketones can lead to the formation of thiiranes, which can subsequently rearrange or be used to build more complex sulfur-containing rings like 2H-thiopyrans. nih.gov While not starting directly from this compound, these reactions demonstrate the utility of gem-difluoro synthons in accessing a diverse range of heterocyclic systems, a strategy applicable to derivatives of this compound. nih.gove-bookshelf.de

The creation of chiral centers, particularly quaternary ones containing fluorine, is a significant challenge in synthetic organic chemistry. This compound provides a platform for accessing such chiral fluorinated moieties. Methodologies for the asymmetric synthesis of α,α-difluoro-β-hydroxyketones have been developed using chiral catalysts. researchgate.net This demonstrates that the carbon atom bearing the two fluorine atoms can be part of a newly formed stereocenter, leading to optically active molecules with a fluorinated quaternary carbon. researchgate.netnih.gov

The synthesis of enantiopure α-fluoroalkyl-α-amino acids is another area where difluorinated precursors are crucial. mdpi.com These non-proteinogenic amino acids are valuable for creating peptides with enhanced properties. mdpi.com Syntheses often involve the transformation of fluorinated starting materials or the stereoselective fluorination of a chiral precursor. mdpi.com By applying asymmetric synthesis techniques, such as those using chiral auxiliaries or catalysts, it is possible to construct complex chiral molecules that incorporate the α,α-difluorophenylglycine scaffold derived from this compound. rsc.org

α-Aminonitriles are well-established precursors to α-amino acids via the Strecker synthesis. The hydrolysis of the nitrile group provides the corresponding carboxylic acid, yielding the amino acid. This compound can, therefore, be considered a direct precursor to α,α-difluorophenylglycine, a non-canonical amino acid.

Research has shown that compounds like 2,2-difluoro-2,3-dihydrofurans, which can be synthesized using difluorocarbene chemistry, are readily converted into α-amino acids under reducing conditions. rsc.org This provides an indirect but powerful route to novel amino acid derivatives. rsc.org More direct approaches focus on the generation and subsequent carboxylation of ylides from amines and difluorocarbene, which has been successfully applied to the synthesis of difluoroglycine derivatives. researchgate.net These methods underscore the potential of this compound and related difluorinated synthons as key starting points for producing fluorinated α-amino acids, which are of high interest for developing new therapeutics. rsc.orgnih.gov

Design and Development of Pharmaceutical Intermediates

The unique electronic properties of fluorine make it a favored element in drug design. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic profiles. This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). sumitomo-chem.co.jpprepchem.com

The introduction of a gem-difluoro group (CF2) into a molecule can significantly enhance its metabolic stability. This is because the C-F bond is much stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. Studies on various functionalized cycloalkanes have shown that gem-difluorination can either have no effect or slightly improve metabolic stability compared to their non-fluorinated counterparts. dntb.gov.uanih.govresearchgate.net This resistance to metabolic breakdown can lead to a longer half-life and improved bioavailability of a drug.

Table 1: Impact of gem-Difluorination on Physicochemical Properties This table summarizes the general effects of introducing a CF2 group on properties relevant to drug design, based on studies of various molecular scaffolds.

| Property | Effect of gem-Difluorination | Rationale / Observation | Supporting Evidence |

| Metabolic Stability | Generally maintained or slightly improved | The strong C-F bond is resistant to enzymatic cleavage (e.g., by CYP450 enzymes). | dntb.gov.uanih.govchemrxiv.org |

| Acidity (pKa) | Decreases pKa of nearby functional groups | Strong inductive electron-withdrawing effect of fluorine atoms. | dntb.gov.uaresearchgate.net |

| Lipophilicity (LogP) | Complex and context-dependent | Can increase or decrease lipophilicity depending on the overall molecular structure and intramolecular interactions. | dntb.gov.uachemrxiv.org |

| Bioavailability | Potentially improved | Enhanced metabolic stability and optimized lipophilicity can lead to better absorption and longer circulation time. | nih.govchemrxiv.org |

Note: The data presented is a generalized summary from multiple studies and the exact impact can vary significantly based on the specific molecule.

The reaction of nitriles with hydroxylamine (B1172632) is a known method for producing amidoximes, which are important functional groups in medicinal chemistry, notably for their ability to act as nitric oxide donors or as bioisosteres for carboxylic acids. rsc.org A related structure, the oxime, can be formed from nitriles under specific conditions. For example, 2-(hydroxyimino)-2-phenylacetonitriles, which are cyano-oxime compounds, have been synthesized using nitromethane (B149229) as a nitrogen donor in a copper-catalyzed reaction with phenylacetonitrile (B145931) derivatives. researchgate.net

These synthetic pathways suggest that this compound could be a substrate for creating α-fluoro-α-(hydroxyimino)acetonitrile derivatives. Such compounds would be of interest for biological applications, combining the features of an oxime with the unique properties of the gem-difluoro group. The conversion of aldehydes to nitriles often proceeds through an oxime intermediate, highlighting the close chemical relationship between these functional groups. nih.govnih.gov The synthesis of cyano-oximes from difluorinated nitriles represents a potential route to novel pharmaceutical intermediates with unique biological activity profiles.

Scaffolds for Agrochemical and Other Biologically Active Molecules

The phenylacetonitrile framework is a valuable scaffold in the development of biologically active molecules, including those with applications in agriculture. researchgate.net Research into substituted phenylacetonitrile derivatives has revealed their potential as pro-pesticides. For instance, certain alpha-(phenylhydrazono)phenylacetonitrile derivatives have been synthesized and tested against various mite and insect pests. nih.gov These studies have shown that modifications to the phenylacetonitrile core can lead to variations in potency and the spectrum of activity. nih.gov

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal and agrochemical research to enhance the efficacy of biologically active compounds. The presence of the difluoromethyl group in this compound can impart several advantageous properties. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the compound, prolonging its activity in the field. The lipophilicity of a molecule is a critical factor in its ability to penetrate biological membranes, and the difluoromethyl group can significantly increase this property.

While direct studies on the agrochemical applications of this compound are not extensively documented, its structural similarity to other biologically active phenylacetonitriles, combined with the known benefits of fluorination, suggests its potential as a key building block for the synthesis of novel and effective agrochemicals. The compound could serve as a starting material for a new generation of pesticides with improved properties.

Applications in Functional Materials Science

Development of Fluoro-Organic Materials

Fluorinated organic compounds are at the forefront of materials science due to the unique properties conferred by fluorine atoms. The incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic properties. This compound represents a valuable building block for the development of advanced fluoro-organic materials.

The presence of the gem-difluoro group attached to the benzylic carbon significantly influences the molecule's properties. This structural motif can be leveraged to create polymers and other materials with tailored characteristics. For example, the high polarity of the C-F bonds can affect intermolecular interactions, leading to materials with unique self-assembly and morphological properties.

The synthesis of highly fluorinated orthoesters from phenylacetonitrile derivatives through electrochemical methods highlights a pathway to novel materials. researchgate.net These resulting compounds have demonstrated surprising robustness towards both acidic and basic conditions and possess high lipophilicity, making them interesting for various applications. researchgate.net The use of this compound as a precursor in similar synthetic routes could yield a new class of fluoro-organic materials with potentially enhanced performance characteristics for applications ranging from specialty polymers to advanced coatings.

Photo- and Mechano-Responsive Materials

Photo-responsive and mechano-responsive materials are "smart" materials that can change their properties in response to light or mechanical stress, respectively. These materials often incorporate molecular switches or mechanophores into their structure. While there is no direct research demonstrating the use of this compound in such materials, its molecular structure possesses features that could be exploited in this context.

Photo-responsive materials often rely on molecules that can undergo reversible isomerization upon irradiation with light. The phenyl group in this compound could be functionalized with photochromic units, such as azobenzenes or spiropyrans, to create novel photo-responsive systems. The electronic properties of the difluoromethyl group could potentially modulate the photo-switching behavior of the resulting material.

In the realm of mechano-responsive materials, mechanical force is used to trigger a chemical change. researchgate.net This is often achieved by incorporating specific force-sensitive molecules (mechanophores) into a polymer backbone. The rigid structure and polar nature of the difluoro(phenyl)acetonitrile moiety could influence the mechanical properties of a polymer chain. While not a traditional mechanophore itself, its incorporation could alter the stress distribution within a polymer, potentially influencing the activation of other mechanosensitive units.

Nitric Oxide Donor Systems

Nitric oxide (NO) is a crucial signaling molecule in various physiological processes, and NO-releasing molecules, or NO donors, are of significant interest for therapeutic applications. nih.gov These donors are designed to release NO under specific conditions, such as exposure to light or specific enzymes. Common classes of NO donors include S-nitrosothiols (RSNOs), N-diazeniumdiolates (NONOates), and metal nitrosyl complexes. nih.gov

The development of novel NO donor systems often involves the functionalization of organic scaffolds that can be tailored for specific delivery and release kinetics. Theoretically, this compound could serve as a scaffold for a new class of NO donors. The phenyl ring could be functionalized with an NO-releasing moiety, such as a nitro group that can be photochemically converted to release NO. The presence of the difluoromethyl group could influence the stability and the release profile of the NO donor.

For instance, nitrobenzene (B124822) derivatives have been investigated as photo-controllable NO donors. nih.gov By analogy, a nitrated derivative of this compound could potentially be designed to release nitric oxide upon photo-irradiation. The development of such a system would require significant synthetic modification and detailed investigation of its NO-releasing properties.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 2002-72-4 |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

| Synonyms | Benzeneacetonitrile, α,α-difluoro- |

Table 2: Common Classes of Nitric Oxide (NO) Donors

| Class of NO Donor | General Structure / Description | Example |

| S-Nitrosothiols | R-S-N=O | S-Nitroso-N-acetylpenicillamine (SNAP) |

| N-Diazeniumdiolates | [R¹R²N-N(O)=NO]⁻ | Diethylamine NONOate |

| Metal Nitrosyl Complexes | Metal center coordinated to one or more NO ligands | Sodium Nitroprusside (SNP) |

| Organic Nitrates | R-O-NO₂ | Glyceryl Trinitrate (GTN) |

| Furoxans | 1,2,5-Oxadiazole-2-oxides |

Derivatives and Analogs of 2,2 Difluoro 2 Phenylacetonitrile

Structurally Modified Phenyl Ring Derivatives

Alterations to the phenyl ring of 2,2-difluoro-2-phenylacetonitrile have a significant impact on the molecule's electronic properties and reactivity. A notable example is 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile . The introduction of a fluorine atom to the phenyl ring can enhance the compound's lipophilicity and influence its interactions with biological systems. The synthesis of such derivatives often involves the reaction of a corresponding substituted benzaldehyde (B42025) with a difluoroacetonitrile (B1347018) precursor. For instance, 4-(2,2-Difluorovinyl)benzonitrile can be synthesized through a Wittig-type olefination of 4-formylbenzonitrile. orgsyn.orgorgsyn.org

Research into phenylacetonitrile (B145931) derivatives has shown that substitutions on the phenyl ring can modulate their biological activity. For example, a study on the acaricidal efficacy of phenylacetonitrile derivatives revealed that methoxy (B1213986) substitutions significantly enhanced activity, likely due to increased electron-donating effects that improve binding affinity to target proteins. nih.gov Conversely, electron-withdrawing groups, such as a nitro group, have been correlated with higher yields in the synthesis of some phenylacetonitrile derivatives.

Table 1: Examples of Structurally Modified Phenyl Ring Derivatives

| Compound Name | Key Structural Modification |

| 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile | Fluorine substitution on the phenyl ring |

| 4-(2,2-Difluorovinyl)benzonitrile | Difluorovinyl group attached to the phenyl ring |

| 3-Methoxyphenylacetonitrile | Methoxy group on the phenyl ring |

| 3-Methylphenylacetonitrile | Methyl group on the phenyl ring |

α-Substituted Derivatives

Modifications at the α-position of the acetonitrile (B52724) group lead to another important class of derivatives. A key example is 2-Hydroxyimino-2-phenylacetonitriles . These compounds feature a hydroxyimino group (=NOH) in place of the two fluorine atoms. sigmaaldrich.com The synthesis of these derivatives can be achieved through various methods, often involving the reaction of a phenylacetonitrile with a nitrosating agent.

Another area of interest is the synthesis of α-(phenylhydrazono)phenylacetonitrile derivatives. These compounds have been identified as potent uncouplers of oxidative phosphorylation. nih.gov Systematic variation of substituents on both benzene (B151609) rings has demonstrated the importance of steric and electronic factors in their activity. nih.gov

Cyclopropane-Fused Derivatives

The synthesis of functionalized difluorocyclopropanes represents an intriguing structural modification. While direct fusion to the this compound core is a specialized area, the broader field of synthesizing difluorocyclopropanes from nitrile-containing precursors is relevant. These methods often utilize difluorocarbene, which can be generated from various sources, to react with appropriate alkenes.

Ether and Other Heteroatom-Containing Derivatives

The incorporation of ether and other heteroatom-containing functionalities, such as difluoromethoxy and difluoromethyl derivatives , is a significant strategy in medicinal chemistry to alter the physicochemical properties of parent compounds. nih.gov The synthesis of aryl difluoromethyl ethers can be achieved through the reaction of phenols with a difluorocarbene source. nih.govacs.org For instance, fluoroform (CHF3) can be used as an inexpensive and non-toxic source of difluorocarbene for this purpose. acs.org

Visible-light photoredox catalysis has also emerged as a powerful tool for the synthesis of difluoromethoxylated compounds. nih.gov This method allows for the in situ generation of difluorocarbene from precursors like difluorobromoacetic acid, which can then react with alcohols to form the desired ether derivatives. nih.gov Similarly, methods for the synthesis of difluoromethyl thioethers from aliphatic electrophiles have been developed. rsc.org

Table 2: Synthesis Methods for Heteroatom-Containing Derivatives

| Derivative Type | Synthetic Approach | Reagents |

| Aryl Difluoromethyl Ethers | Difluorocarbene reaction with phenols | Fluoroform (CHF3), KOH |

| Aromatic Difluoromethyl Ethers | Visible-light photoredox catalysis | Difluorobromoacetic acid, fac-Ir(ppy)3 |

| Difluoromethyl Thioethers | One-pot difluoromethylthiolation | Thiourea, diethyl bromodifluoromethylphosphonate |

Indole (B1671886) and Other Heterocyclic Analogs

The synthesis of heterocyclic analogs, particularly those containing an indole moiety, has garnered considerable attention due to the prevalence of the indole scaffold in bioactive molecules. openmedicinalchemistryjournal.comchula.ac.th2-(3-Oxoindolin-2-yl)-2-arylacetonitriles are a notable class of such analogs. An efficient one-pot synthesis for these compounds involves a base-assisted aldol (B89426) reaction of ortho-nitroacetophenones, followed by hydrocyanation and a reductive cyclization. mdpi.comnih.govresearchgate.netresearchgate.net This cascade reaction provides a direct route to these complex heterocyclic structures. mdpi.comresearchgate.net

The development of synthetic methods for various indole derivatives is an active area of research. openmedicinalchemistryjournal.com These methods often aim to introduce functional groups at specific positions of the indole ring to modulate biological activity.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Catalytic Systems

The synthesis of phenylacetonitrile (B145931) derivatives is increasingly shifting towards more sustainable and efficient catalytic methods. Future research is focused on developing novel catalytic systems that minimize waste, avoid harsh reagents, and operate under mild conditions. A significant area of development is the use of electrochemical synthesis. researchgate.net Anodic dehydrogenative cyanation represents a sustainable, metal-free approach to creating valuable 2-phenylacetonitrile (B1602554) derivatives. researchgate.net This method utilizes electricity as a clean oxidant, activating benzylic positions for cyanation. researchgate.net

Key features of emerging sustainable catalytic systems include:

Electrocatalysis: Using electricity to drive reactions, which can be sourced from renewable energy, reduces the need for chemical oxidants. researchgate.net

Metal-Free Catalysis: Avoiding transition metals eliminates concerns about metal contamination in the final products and reduces environmental impact. researchgate.net

Advanced Solvent Systems: The use of solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can modulate the reactivity of intermediates and improve reaction efficiency. researchgate.net

A comparison of traditional versus emerging catalytic approaches is outlined below.

| Feature | Traditional Catalytic Methods | Emerging Sustainable Methods |

| Catalyst | Often relies on transition metals (e.g., Nickel, Palladium). | Metal-free systems, such as those using boron-doped diamond (BDD) electrodes. researchgate.net |

| Oxidant | Chemical oxidants. | Electrons (electricity). researchgate.net |

| Sustainability | Higher potential for reagent waste and metal contamination. | Reduced waste, potential for use of renewable energy. researchgate.net |

| Scalability | Can be challenging and costly. | Demonstrates potential for simple and safe scalability. researchgate.net |

Future work will likely focus on optimizing these electrochemical systems for the specific synthesis of 2,2-Difluoro-2-phenylacetonitrile and expanding the substrate scope.

Advanced Mechanistic Understanding Through State-of-the-Art Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The future of mechanistic studies in the synthesis and reactivity of this compound will rely on sophisticated in-situ analytical techniques capable of identifying transient intermediates. rsc.org

Modern techniques that are poised to provide deeper insights include:

Photoionization Mass Spectrometry: Using tunable vacuum ultraviolet (VUV) synchrotron radiation, this technique allows for the sensitive and selective detection of elusive reactive intermediates in the gas phase, such as radicals and carbenes. rsc.org

Photoelectron Photoion Coincidence Spectroscopy (PEPICO): This powerful method provides spectroscopic fingerprints of intermediates, enabling their unequivocal and isomer-selective identification. rsc.org

By applying these techniques, researchers can elucidate complex reaction pathways. For instance, in the synthesis of related hydroxylated phenylacetonitriles, o-quinone methides have been proposed as key intermediates generated in situ. Advanced spectroscopic methods could be used to directly observe such transient species in real-time for reactions involving this compound, providing definitive evidence for proposed mechanisms.

| Analytical Technique | Information Gained | Relevance to this compound |

| In-situ Photoionization MS | Sensitive detection of gas-phase reactive intermediates (radicals, carbenes). rsc.org | Identifying short-lived species during synthesis or transformation. |

| PEPICO Spectroscopy | Isomer-selective structural assignment of intermediates. rsc.org | Differentiating between potential isomeric intermediates to confirm reaction pathways. |

| Computational Methods | Theoretical modeling of reaction pathways and transition states. | Predicting reactivity and guiding experimental design. |

Expansion of Chemoenzymatic and Biocatalytic Routes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild, environmentally benign conditions. semanticscholar.orgnih.gov The application of enzymes in the synthesis of nitriles and their precursors is a rapidly growing field with significant potential for producing compounds like this compound. researchgate.netdtu.dk

Emerging biocatalytic strategies include:

Aldoxime Dehydratases: These enzymes catalyze the cyanide-free synthesis of nitriles directly from aldoximes in aqueous media, offering a green alternative to methods that use toxic cyanide reagents. researchgate.net

Transaminases and Monoamine Oxidases: Engineered variants of these enzymes are used for the industrial-scale production of chiral amines, which are key intermediates for pharmaceuticals. researchgate.net These could be adapted for asymmetric syntheses involving fluorinated phenylacetonitrile precursors.

Chemoenzymatic Cascades: These multi-step syntheses combine the high selectivity of enzymes with the versatility of chemical reactions. google.com For example, an enzymatic step could be used to create a chiral intermediate, followed by chemical steps to complete the synthesis of the target molecule. google.com

The development of robust enzymes through protein engineering is expanding the toolbox for synthetic chemists, making the biocatalytic production of complex molecules like this compound increasingly feasible. researchgate.net

| Enzymatic Approach | Description | Potential Application |

| Aldoxime Dehydratase | Converts aldoximes to nitriles without using cyanide. researchgate.net | Sustainable synthesis of this compound from its corresponding aldoxime. |

| Penicillin Acylase | Forms amide bonds with high selectivity. google.com | Chemoenzymatic synthesis of derivatives where an amide bond is formed in a key step. |

| Monoamine Oxidase (MAO) | Can be used for the deracemization of chiral amines. researchgate.net | Creating enantiomerically pure precursors for chiral derivatives of this compound. |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The unique electronic properties conferred by the gem-difluoro group adjacent to a nitrile and a phenyl ring make this compound a substrate for novel chemical transformations. Future research will likely uncover unprecedented reactivity patterns, leading to the synthesis of new molecular architectures.

One promising area is the reaction with difluorocarbene. Research on related compounds has shown that enaminones react with difluorocarbene to construct 2,2-difluoro-2,3-dihydrofurans. rsc.org These dihydrofurans are versatile intermediates that can be transformed into other valuable compounds, such as α-amino acids or 2-fluorofurans. rsc.org Exploring analogous reactions with this compound could open pathways to new heterocyclic systems.

Furthermore, the difluorinated carbon center can influence the reactivity of the adjacent nitrile and phenyl groups, potentially enabling transformations that are not possible with non-fluorinated analogues. The development of novel difluoro- and chlorofluoro-substituted phenylcyanoacrylates for copolymerization with styrene (B11656) highlights how such fluorinated building blocks can be used to create new polymers with tailored properties. chemrxiv.orgchemrxiv.org

Broadening Applications in Biomedical and Functional Material Sciences

The structural motifs present in this compound are highly relevant to the development of new pharmaceuticals and advanced materials. The phenylacetonitrile core is a well-established precursor for a wide range of drugs, including antiarrhythmics, antidepressants, and antihistamines. The introduction of the gem-difluoro group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound an attractive starting point for medicinal chemistry programs.

Recent research has demonstrated that related difluorinated heterocyclic compounds can serve as precursors to α-amino acids, which are fundamental building blocks for drug development. rsc.org This suggests a direct pathway from difluorinated synthons to biomedically relevant molecules.

In the realm of materials science, the incorporation of fluorinated monomers into polymers is a known strategy for modifying their physical and chemical properties. The synthesis of novel copolymers from difluoro-substituted phenylcyanoacrylates and styrene demonstrates the potential of these compounds as monomers for creating functional materials with unique thermal and solubility characteristics. chemrxiv.orgchemrxiv.org Future research will likely focus on synthesizing and characterizing new polymers derived from this compound to explore their potential in areas such as advanced coatings, membranes, and optical materials.

Q & A

Basic Synthesis and Optimization

Q: What are the established synthetic routes for 2,2-Difluoro-2-phenylacetonitrile, and how can reaction conditions be optimized for higher yields? A: The synthesis of this compound typically involves nucleophilic substitution or fluorination reactions. For example, the difluoromethyl group can be introduced via deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) or its analogs, reacting with a ketone precursor (e.g., 2-phenylacetonitrile derivatives). Optimization includes controlling reaction temperature (−78°C to 0°C for DAST reactions) and stoichiometry (1.2–1.5 equivalents of fluorinating agent). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Kinetic studies using HPLC or GC-MS can identify side products (e.g., over-fluorination or decomposition), guiding iterative adjustments .

Structural Characterization Techniques

Q: What advanced analytical methods are recommended to confirm the structure and purity of this compound? A: Key techniques include:

- NMR Spectroscopy : NMR (δ −110 to −120 ppm for CF groups) and NMR (aromatic protons at δ 7.2–7.8 ppm).

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 177.06 (CHFN) with fragmentation patterns confirming the nitrile group.

- X-ray Crystallography : Resolves bond angles and spatial arrangement of fluorine atoms (critical for stereoelectronic studies).

- IR Spectroscopy : C≡N stretch at ~2240 cm and C-F vibrations at 1100–1200 cm. Cross-validation with computational models (DFT) ensures accuracy .

Fluorine Substituent Effects on Reactivity

Q: How do the two fluorine atoms influence the electronic and steric properties of this compound in nucleophilic reactions? A: The CF group exerts strong electron-withdrawing effects (−I effect), polarizing the α-carbon and enhancing its electrophilicity. This accelerates nucleophilic attacks (e.g., Grignard additions or SN2 reactions). Steric hindrance from the geminal fluorines, however, may reduce accessibility to bulky nucleophiles. Comparative studies with mono- or non-fluorinated analogs (e.g., 2-phenylacetonitrile) using Hammett plots or kinetic isotopic effects (KIE) quantify these impacts. Computational tools (e.g., Gaussian, Spartan) model frontier molecular orbitals to predict reactivity .

Advanced Mechanistic Studies

Q: What mechanistic insights are critical for designing catalytic systems involving this compound? A: Mechanistic probes include:

- Isotope Labeling : or labeling to track intermediates in hydrolysis or hydrogenation reactions.

- Kinetic Profiling : Time-resolved spectroscopy (UV-Vis, Raman) to identify rate-determining steps.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C, Ru complexes) for hydrogenation of the nitrile group. Ligand effects (e.g., BINAP in asymmetric catalysis) are studied via enantiomeric excess (ee) measurements.

- DFT Calculations : Simulate transition states to optimize catalytic cycles. For example, fluorines may stabilize negative charge buildup in intermediates .

Addressing Contradictory Data in Literature

Q: How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound? A: Contradictions often arise from impurities or polymorphic forms. Strategies include:

- Reproducing Experiments : Strict adherence to reported synthetic protocols.

- DSC/TGA Analysis : Differentiate polymorphs via thermal behavior.

- Collaborative Validation : Cross-lab verification using standardized methods (e.g., ICH guidelines for purity assays).

- Meta-Analysis : Aggregate data from PubChem, Reaxys, and ACS publications to identify outliers. For example, solubility in DMSO ranges from 50–100 mg/mL depending on crystallinity .

Biological Activity and Structure-Activity Relationships (SAR)

Q: What methodologies are used to evaluate the bioactivity of this compound derivatives? A:

- In Vitro Assays : Enzymatic inhibition (e.g., kinases, esterases) using fluorogenic substrates. IC values correlate substituent effects.

- Cellular Uptake Studies : Radiolabeled () compounds track permeability in Caco-2 cells.

- SAR Libraries : Synthesize analogs with varying fluorination patterns (e.g., 2,3-difluoro vs. 2,4-difluoro) and test against disease models (e.g., cancer cell lines).

- Molecular Docking : Predict binding modes to targets like cytochrome P450 or GABA receptors. Fluorine’s van der Waals radius (1.47 Å) influences fit into hydrophobic pockets .

Computational Modeling for Property Prediction

Q: How can computational tools predict the pharmacokinetic properties of this compound-based compounds? A:

- ADME Prediction : Software like SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 metabolism. The nitrile group may undergo hydrolysis to amides, modeled via QSPR (Quantitative Structure-Property Relationship).

- Toxicity Screening : Derek Nexus flags potential hepatotoxicity from nitrile metabolites.

- Solubility Parameters : COSMO-RS computes activity coefficients in solvents. Fluorines reduce solubility in water (logS ≈ −2.5) but enhance lipid bilayer penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.